REACTION_CXSMILES
|
[CH:1](=O)[CH3:2].[N:4]1[CH2:8][CH2:7][CH2:6][CH:5]=1.[SH2:9].[S:10]([O-])([O-])(=O)=O.[Mg+2].CCO[CH2:19][CH3:20]>>[CH3:20][CH:19]1[S:10][CH:5]2[CH2:6][CH2:7][CH2:8][N:4]2[CH:1]([CH3:2])[S:9]1 |f:3.4|
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
34.5 g
|
Type
|
reactant
|
Smiles
|
N1=CCCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is cooled with ice, until saturation
|
Type
|
CUSTOM
|
Details
|
When the ether has been removed by distillation
|
Type
|
DISTILLATION
|
Details
|
the residue is fractionally distilled
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1SC(N2C(S1)CCC2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |